molecular formula C16H19N3OS B227898 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

Katalognummer: B227898
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: RFQWTEUKIGINMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-furylmethylamine with 1-phenylethylamine in the presence of a triazinane precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the triazinane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the furan and phenyl groups can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of a thione group.

Uniqueness

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and imine analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H19N3OS

Molekulargewicht

301.4 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H19N3OS/c1-13(14-6-3-2-4-7-14)19-11-17-16(21)18(12-19)10-15-8-5-9-20-15/h2-9,13H,10-12H2,1H3,(H,17,21)

InChI-Schlüssel

RFQWTEUKIGINMS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3

Kanonische SMILES

CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.